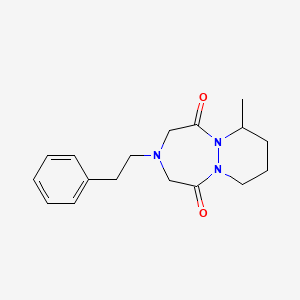

7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex heterocyclic compound that belongs to the pyridazine and triazepine families. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

The synthesis of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multiple steps, including cyclization reactions and the use of various reagents. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms in the ring structure.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors.

Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to alterations in cell cycle progression and can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyridazine and triazepine derivatives, such as:

Pyridazinone derivatives: Known for their diverse pharmacological activities, including antihypertensive and anticancer properties.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry

The uniqueness of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione lies in its specific molecular structure, which allows for unique interactions with biological targets and offers potential for the development of novel therapeutic agents.

Biological Activity

7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a compound with the molecular formula C17H23N3O2 and a CAS number of 67744-74-5. This compound belongs to a class of heterocyclic compounds known for various biological activities. Recent research has focused on its pharmacological properties, including potential therapeutic applications.

- Molecular Weight : 301.383 g/mol

- Density : 1.22 g/cm³

- Boiling Point : 425.2°C at 760 mmHg

- LogP : 1.1129 (indicating moderate lipophilicity)

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising aspects:

Antimicrobial Activity

Studies have indicated that derivatives of pyridazino-triazepines exhibit significant antimicrobial properties. The structure of this compound suggests potential effectiveness against various bacterial strains due to its ability to interact with microbial cell membranes or metabolic pathways.

Anticancer Potential

Preliminary investigations have shown that compounds within this class may possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against cancer cell lines in vitro. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through various signaling pathways.

Neuropharmacological Effects

The compound's structure suggests possible interactions with neuroreceptors, which could lead to anxiolytic or antidepressant effects. Research into similar compounds has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism.

- Interaction with Receptors : The ability to bind to neurotransmitter receptors could explain its neuropharmacological effects.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.

Properties

CAS No. |

67744-74-5 |

|---|---|

Molecular Formula |

C17H23N3O2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

7-methyl-3-(2-phenylethyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |

InChI |

InChI=1S/C17H23N3O2/c1-14-6-5-10-19-16(21)12-18(13-17(22)20(14)19)11-9-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3 |

InChI Key |

SYUGDVHJQKNRMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN2N1C(=O)CN(CC2=O)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.